[2-(Cyclohex-2-en-1-yl)ethyl]benzene
Description
Properties
CAS No. |
40463-34-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2 |
InChI Key |
VGRMIIZYLXDZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of [2-(Cyclohex-2-en-1-yl)ethyl]benzene often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.
Comparison with Similar Compounds
Cyclohex-2-en-1-yl Benzoate
- Structure : Benzene ring connected to a cyclohexene moiety via an ester (–O–CO–) group.
- Synthesis : Produced via copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes with benzoic acid (40% yield) .
- Reactivity: The ester group enhances polarity and susceptibility to hydrolysis or nucleophilic attack, contrasting with the non-polar ethyl linkage in [2-(cyclohex-2-en-1-yl)ethyl]benzene.
- Applications : Used in asymmetric allylic oxidation to synthesize chiral esters (e.g., (S)-cyclohex-2-en-1-yl benzoate) with high yields (up to 95%) .
2-(Cyclohex-2-en-1-yl)ethan-1-ol
- Structure : Cyclohexene moiety linked to a hydroxyl-terminated ethyl chain.
- Synthesis : Synthesized via LiAlH4 reduction of a carboxylic acid precursor in THF (87% yield) .
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation or oxidation reactions, unlike the inert ethyl group in the target compound.
1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene
- Structure : Cyclohexene connected to benzene via an ethynyl (–C≡C–) group, with a methylthio (–SMe) substituent.
- This contrasts with the flexible ethyl linker and unsubstituted benzene in [2-(cyclohex-2-en-1-yl)ethyl]benzene .
Substitution and Hybrid Derivatives
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
- Structure : Cyclohexene linked to a 4-methylbenzylamine group via an ethyl chain, forming a hydrochloride salt.
Cyclohex-2-enone Derivatives
- Structure: Cyclohexene with a ketone group (e.g., 3-[(1-bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone).
- Reactivity: The conjugated enone system enables Michael additions and Diels-Alder reactions, unlike the isolated double bond in [2-(cyclohex-2-en-1-yl)ethyl]benzene .
- Applications : Used as precursors for heterocyclic compounds and bioactive molecules (e.g., antimicrobial agents) .
Key Research Findings and Gaps
- Reactivity : The ethylbenzene framework of [2-(cyclohex-2-en-1-yl)ethyl]benzene is less reactive toward nucleophiles compared to ester or ketone derivatives but may undergo electrophilic aromatic substitution or cyclohexene-mediated cycloadditions.
- Synthetic Challenges : Direct synthesis data is scarce; most evidence focuses on derivatives.
- Applications: Potential uses in catalysis or materials science remain unexplored, unlike cyclohex-2-enone derivatives with documented biological roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
